Epirubicin dimer
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Overview
Description
Epirubicin dimer is a derivative of epirubicin, an anthracycline antibiotic commonly used in chemotherapy. Epirubicin itself is known for its efficacy in treating various cancers, including breast cancer, by interfering with the synthesis and function of DNA . The dimer form of epirubicin is of particular interest due to its potential enhanced therapeutic properties and reduced toxicity compared to its monomeric counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of epirubicin dimer involves the synthesis of epirubicin followed by its dimerization. The synthesis of epirubicin typically starts with the semi-synthetic modification of daunorubicin, another anthracycline antibiotic. The process involves several steps, including glycosylation and oxidation .
For the dimerization, epirubicin is subjected to specific reaction conditions that promote the formation of a dimer. This can involve the use of catalysts and specific pH conditions to facilitate the dimerization process. The reaction is typically carried out in an aqueous solution, and the pH is carefully controlled to ensure the stability of the dimer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of an aqueous solution of epirubicin hydrochloride, followed by degerming, filtering, filling, and freeze-drying. The pH of the solution is regulated using an acid pH regulator, and the solution is heated and maintained at a specific temperature to ensure the formation of the dimer .
Chemical Reactions Analysis
Types of Reactions
Epirubicin dimer undergoes various chemical reactions, including:
Oxidation: Epirubicin can be oxidized to form several degradation products, including hydroperoxides.
Reduction: The reduction of the C-13 keto group in epirubicin leads to the formation of epirubicinol.
Hydrolysis: Epirubicin can undergo hydrolysis, leading to the loss of the amino sugar moiety and the formation of aglycones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents for reduction, and acidic or basic conditions for hydrolysis .
Major Products Formed
The major products formed from these reactions include epirubicinol, various hydroperoxides, and aglycones .
Scientific Research Applications
Epirubicin dimer has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of anthracycline dimers.
Biology: Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.
Industry: It is used in the development of new drug formulations and delivery systems.
Mechanism of Action
Epirubicin dimer exerts its effects by intercalating DNA strands, forming complexes that inhibit DNA and RNA synthesis. This intercalation prevents the religation portion of the ligation-religation reaction catalyzed by topoisomerase II, leading to DNA cleavage and cell death . Additionally, this compound generates free radicals that cause further DNA damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthracyclines such as doxorubicin, daunorubicin, and idarubicin .
Uniqueness
Epirubicin dimer is unique due to its dimeric structure, which may offer enhanced therapeutic properties and reduced toxicity compared to its monomeric form. This makes it a promising candidate for further research and development in cancer therapy .
Biological Activity
Epirubicin dimer, a derivative of the anthracycline antibiotic epirubicin, has garnered attention for its potential in cancer therapy due to its enhanced biological activity compared to its monomeric form. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer types, and relevant case studies.
Chemical Structure and Properties
This compound is chemically characterized by the formula C54H58N2O22 and is recognized for its ability to form DNA cross-links, which is crucial for its anticancer activity. The structural modifications in the dimeric form improve its binding affinity to DNA and enhance cytotoxic effects against cancer cells compared to the monomeric version .
The primary mechanism through which this compound exerts its anticancer effects involves:
- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks during replication.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, promoting cell death.
These mechanisms collectively contribute to the compound's potent antitumor activity.
Efficacy Against Cancer Types
This compound has shown significant efficacy against various cancers. Below is a summary of its activity based on recent studies:
Case Studies and Clinical Findings
-
Combination Therapy in Breast Cancer :
A clinical study involving 80 patients treated with a regimen including epirubicin showed promising results. The study reported an overall response rate of 55% after three months, with significant tumor volume reduction observed in partial responders . -
Impact on Immune Response :
Research indicated that epirubicin not only targets tumor cells but also modulates immune responses. In a study where epirubicin was combined with anti-PD-L1 therapy, there was a notable decrease in PD-L1 expression in tumors, suggesting an enhanced immune-mediated tumor suppression . -
Endothelial Function Impairment :
Another study highlighted that epirubicin treatment led to endothelial dysfunction characterized by reduced angiogenic potential and increased permeability, which could have implications for long-term vascular health post-chemotherapy .
Toxicity Profile
Despite its efficacy, the use of this compound is associated with several side effects:
- Myelosuppression : A common dose-limiting toxicity observed in patients undergoing treatment.
- Cardiotoxicity : Cumulative doses exceeding 900 mg/m² are linked to increased risks of congestive heart failure .
- Gastrointestinal Effects : Nausea and vomiting are prevalent among patients receiving this treatment regimen.
Properties
CAS No. |
1046827-43-3 |
---|---|
Molecular Formula |
C54H58N2O22 |
Molecular Weight |
1087.0 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(2R,4R)-2-[(2S,4S)-4-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-4-hydroxy-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C54H58N2O22/c1-19-41(58)25(55)11-31(74-19)76-29-15-51(68,13-23-35(29)49(66)39-37(45(23)62)43(60)21-7-5-9-27(71-3)33(21)47(39)64)53(70)18-73-54(17-57,78-53)52(69)14-24-36(30(16-52)77-32-12-26(56)42(59)20(2)75-32)50(67)40-38(46(24)63)44(61)22-8-6-10-28(72-4)34(22)48(40)65/h5-10,19-20,25-26,29-32,41-42,57-59,62-63,66-70H,11-18,55-56H2,1-4H3/t19-,20-,25-,26-,29-,30-,31-,32-,41-,42-,51-,52-,53+,54+/m0/s1 |
InChI Key |
AMBBCYZGWOWKKQ-AICROAEQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@]6(CO[C@@](O6)(CO)[C@]7(C[C@@H](C8=C(C7)C(=C9C(=C8O)C(=O)C1=C(C9=O)C=CC=C1OC)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)N)O)O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C6(COC(O6)(CO)C7(CC(C8=C(C7)C(=C9C(=C8O)C(=O)C1=C(C9=O)C=CC=C1OC)O)OC1CC(C(C(O1)C)O)N)O)O)O)N)O |
Origin of Product |
United States |
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